molecular formula C15H11F3N2O4 B5752983 2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5752983
M. Wt: 340.25 g/mol
InChI Key: BGACUBIDEQLCKV-UHFFFAOYSA-N
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Description

2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is an organic compound that features both nitrophenoxy and trifluoromethylphenyl groups

Preparation Methods

The synthesis of 2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-nitrophenol with 3-(trifluoromethyl)phenylacetyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties, such as improved thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can improve its bioavailability and efficacy.

Comparison with Similar Compounds

2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can be compared with other similar compounds, such as:

    2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]quinoline: This compound has a quinoline ring instead of an acetamide group, which can affect its chemical properties and biological activities.

    2-nitro-4-(trifluoromethyl)phenol:

The uniqueness of this compound lies in its combination of nitrophenoxy and trifluoromethylphenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O4/c16-15(17,18)10-2-1-3-11(8-10)19-14(21)9-24-13-6-4-12(5-7-13)20(22)23/h1-8H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGACUBIDEQLCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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